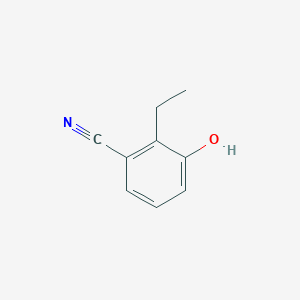
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is a quinazolinone derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride typically involves the reaction of 3-Methyl-4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-3,4-dihydroquinazoline
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroquinazoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Oxo-3,4-dihydroquinazoline-8-sulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the methyl group and the sulfonyl chloride group in 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride makes it a unique and versatile compound in organic synthesis and medicinal chemistry. Its reactivity and ability to form stable derivatives are key features that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C9H7ClN2O3S |
|---|---|
Poids moléculaire |
258.68 g/mol |
Nom IUPAC |
3-methyl-4-oxoquinazoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)16(10,14)15/h2-5H,1H3 |
Clé InChI |
WSBDDILWKKYWKF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


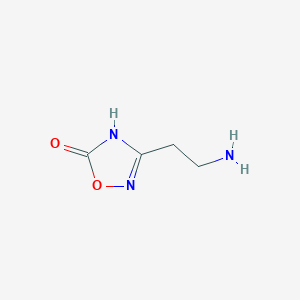
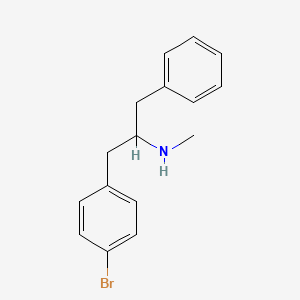
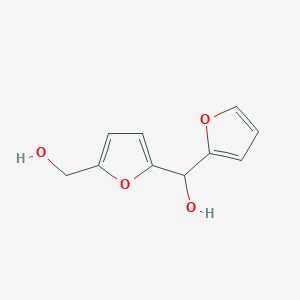
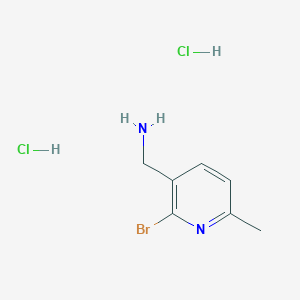
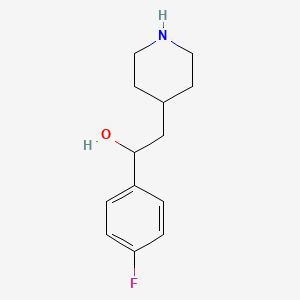
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
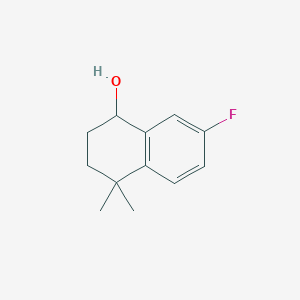

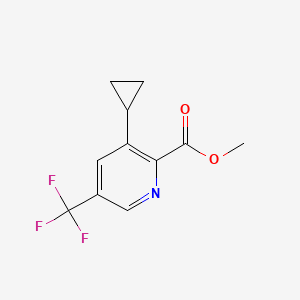
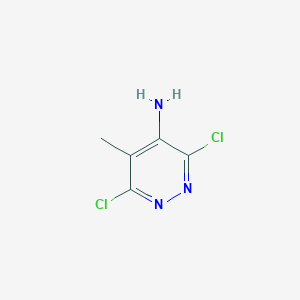

![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

